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Introduction

ICP-192, also known as gunagratinib, is an orally bioavailable, irreversible, and highly selective
small-molecule inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor
tyrosine kinases.[1][2][3] Developed by InnoCare Pharma, gunagratinib is currently in clinical
development for the treatment of various advanced solid tumors harboring FGFR gene
alterations, including cholangiocarcinoma and urothelial carcinoma.[1][2] Preclinical data
suggests that gunagratinib's irreversible binding mechanism may overcome acquired
resistance to first-generation, reversible FGFR inhibitors. This technical guide provides a
detailed summary of the publicly available data on the target selectivity profile and mechanism
of action of ICP-192.

Target Selectivity Profile

ICP-192 is a pan-FGFR inhibitor, demonstrating potent activity against FGFR isoforms 1, 2, 3,
and 4. The high selectivity of gunagratinib for the FGFR family over other kinases is a key
attribute, potentially leading to a more favorable safety profile by minimizing off-target toxicities.
Pre-clinical data has indicated that ICP-192 exhibits greater target selectivity in KINOMEscan
assays compared to the approved pan-FGFR inhibitor, erdafitinib. However, the comprehensive
kinome-wide screening data for ICP-192 is not yet publicly available.

Biochemical Potency
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The inhibitory activity of gunagratinib against the primary FGFR isoforms has been quantified
through biochemical assays. The half-maximal inhibitory concentrations (IC50) are summarized
in the table below.

Target IC50 (nM)
FGFR1 1.4
FGFR2 1.5
FGFR3 2.4
FGFR4 35

(Data sourced from commercial supplier Selleck Chemicals)

Mechanism of Action

Gunagratinib functions as an irreversible inhibitor by forming a covalent bond with a non-
catalytic cysteine residue within the ATP-binding pocket of the FGFR kinases. This mode of
action leads to sustained target inhibition that persists even after the drug has been cleared
from circulation.

Covalent Binding Site

ICP-192 is designed to target a specific cysteine residue present in each of the four FGFR
isoforms. The targeted residues are located in the P-loop of the kinase domain.

Kinase Covalent Binding Site
FGFR1 Cys488
FGFR2 Cys491
FGFR3 Cys482
FGFR4 Cys477

(Data sourced from InnoCare Pharma corporate presentation)
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The covalent binding of gunagratinib to these cysteine residues effectively blocks the ATP-
binding site, thereby preventing autophosphorylation and activation of the FGFR kinase. This,

in turn, inhibits downstream signaling pathways that are critical for tumor cell proliferation,
survival, and angiogenesis.
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FGFR Signaling Pathway Inhibition by ICP-192.

Experimental Protocols
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Detailed experimental protocols for the biochemical and cell-based assays used to characterize
the target selectivity of ICP-192 are not yet available in the public domain through peer-
reviewed publications. The following are generalized methodologies typically employed for

such evaluations.

Hypothetical Biochemical Kinase Assay (Enzymatic
Assay)

A potential workflow for determining the IC50 values of ICP-192 against FGFR kinases is
outlined below. This is a representative example and may not reflect the exact protocol used by

InnoCare Pharma.
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Workflow for a typical biochemical kinase assay.

* Assay Principle: To measure the ability of ICP-192 to inhibit the phosphorylation of a
substrate by a specific FGFR kinase.
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e Materials: Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains; a
suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1); Adenosine-5'-triphosphate (ATP); ICP-
192; assay buffer; kinase detection system (e.g., ADP-Glo™ Kinase Assay).

e Procedure:

o A solution of the recombinant FGFR enzyme and the peptide substrate is added to the
wells of a microplate.

o ICP-192 is serially diluted and added to the wells, followed by a pre-incubation period to
allow for covalent bond formation.

o The kinase reaction is initiated by the addition of ATP.
o The reaction is allowed to proceed for a specified time at a controlled temperature.

o The reaction is terminated, and a detection reagent is added to quantify the amount of
product formed (e.g., ADP).

o The signal is measured using a plate reader.

o Data Analysis: The percentage of kinase activity inhibition is calculated for each
concentration of ICP-192 relative to a vehicle control. The IC50 value is determined by fitting
the concentration-response data to a four-parameter logistic curve.

Hypothetical Cell-Based Proliferation Assay

To assess the on-target cellular activity of ICP-192, proliferation assays are typically performed
using cancer cell lines with known FGFR alterations.

e Assay Principle: To measure the ability of ICP-192 to inhibit the growth of cancer cells that
are dependent on FGFR signaling.

o Materials: Cancer cell line with FGFR gene amplification or fusion (e.g., SNU-16, KATO IlI);
appropriate cell culture medium and supplements; ICP-192; cell viability reagent (e.g.,
CellTiter-Glo® Luminescent Cell Viability Assay).

e Procedure:
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o Cells are seeded in microplates and allowed to adhere overnight.
o The cells are then treated with serial dilutions of ICP-192 or a vehicle control.
o The plates are incubated for a period of time (e.g., 72 hours).

o A cell viability reagent is added to the wells, which generates a signal proportional to the
number of viable cells.

o The signal is measured using a plate reader.

o Data Analysis: The percentage of cell proliferation inhibition is calculated for each
concentration of ICP-192. The GI50 (concentration for 50% of maximal inhibition of cell
proliferation) is determined from the dose-response curve.

Conclusion

ICP-192 (gunagratinib) is a potent, irreversible, and selective pan-FGFR inhibitor with a well-
defined covalent mechanism of action. Its strong activity against all four FGFR isoforms
provides a rationale for its clinical investigation in tumors driven by various FGFR aberrations.
While the publicly available data strongly supports its intended on-target activity, a
comprehensive understanding of its selectivity profile awaits the publication of its kinome-wide
screening data and detailed preclinical studies. The ongoing clinical trials will further elucidate
the therapeutic potential and safety of this promising targeted agent.
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 To cite this document: BenchChem. [ICP-192 (Gunagratinib): A Technical Overview of Target
Selectivity and Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12372909#icp-192-target-selectivity-profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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